Product packaging for Clomipramine(1+)(Cat. No.:)

Clomipramine(1+)

Cat. No.: B1230160
M. Wt: 315.9 g/mol
InChI Key: GDLIGKIOYRNHDA-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Clomipramine(1+) refers to the cationic form of clomipramine, a molecule that belongs to the class of tricyclic antidepressants (TCAs). The parent compound, clomipramine, is a well-characterized pharmaceutical that acts primarily as a potent serotonin reuptake inhibitor (S-RI) in the central nervous system . It is extensively metabolized in the liver by the cytochrome P450 2D6 enzyme . Clomipramine(1+) is of significant research interest as it represents a key ionic species in metabolic and pharmacokinetic studies. Researchers utilize this compound to investigate the transport, distribution, and activity of clomipramine and its metabolites. The primary active metabolite, desmethylclomipramine, which exhibits greater noradrenergic activity, is also derived from this ionic form . In vitro and in vivo research applications include the study of obsessive-compulsive disorder (OCD) pathways , mechanisms of treatment-resistant depression , and the exploration of off-label uses such as in panic disorder, chronic pain, and cataplexy . Furthermore, due to its unique mechanism of action that involves targeting cellular mitochondria and inducing programmed cell death (apoptosis) in certain cell lines, clomipramine and its ionic form are also used in oncological research, particularly in studies investigating glioblastoma and other cancers . This product is provided for life science research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24ClN2+ B1230160 Clomipramine(1+)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H24ClN2+

Molecular Weight

315.9 g/mol

IUPAC Name

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-dimethylazanium

InChI

InChI=1S/C19H23ClN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3/p+1

InChI Key

GDLIGKIOYRNHDA-UHFFFAOYSA-O

SMILES

C[NH+](C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl

Canonical SMILES

C[NH+](C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl

Origin of Product

United States

Historical and Chemical Context of Clomipramine 1+ Development

Genesis and Early Chemical Synthesis of Tricyclic Dibenzazepine (B1670418) Analogues

The journey into the development of tricyclic antidepressants (TCAs) began unexpectedly in the early 1950s during the burgeoning era of psychopharmacology. wikipedia.orgrsdjournal.org The initial research was not aimed at creating antidepressants but was an extension of the work on synthetic antihistamines and phenothiazine-class antipsychotics, such as chlorpromazine (B137089). wikipedia.orgwikipedia.org In 1951, the Swiss pharmaceutical company Ciba synthesized the compound imipramine (B1671792) as part of a program to develop new antipsychotic agents. wikipedia.org While testing imipramine for this purpose, it was found to be largely ineffective for psychosis but demonstrated serendipitous antidepressant properties in some patients. wikipedia.orgpsychologytoday.com

This discovery shifted the research focus and led to the establishment of a new class of chemical compounds named for their characteristic three-ring atomic structure: the tricyclic antidepressants. wikipedia.orgpsychologytoday.com The core of these early compounds was the dibenzazepine nucleus, a tricyclic system featuring two benzene (B151609) rings fused to a central seven-membered azepine ring. drugbank.comnih.gov Imipramine, the first TCA to be developed and marketed, was structurally derived from this dibenzazepine core. wikipedia.orgwikipedia.orgpsychologytoday.com The synthesis of the dibenzazepine scaffold itself has been a subject of extensive chemical research, with various methods developed over the years, including intramolecular cyclizations and ring expansions. nih.govresearchgate.netmit.eduresearchgate.net Early methods for creating the core structure often involved the gas-phase dehydrogenation of iminobibenzyls at high temperatures. mit.edu

Evolution of Clomipramine(1+) within the Tricyclic Antidepressant Chemical Class

Following the successful introduction of imipramine, pharmaceutical companies began to explore modifications of the dibenzazepine structure to develop new analogues with potentially different properties. psychologytoday.com Clomipramine (B1669221) emerged from this line of research at the Swiss company Geigy (a predecessor of Ciba-Geigy) as a chlorinated derivative of imipramine. nih.govwikipedia.org

The key structural modification that defines Clomipramine is the substitution of a chlorine atom at the 3-position of the dibenzazepine ring. nih.gov This seemingly minor addition significantly alters the molecule's electronic properties and, consequently, its pharmacological profile. Clomipramine, like its parent compound imipramine, is classified as a tertiary amine TCA, characterized by a three-carbon side chain with a terminal dimethylamino group attached to the nitrogen atom of the azepine ring. wikipedia.orgnih.govdrugbank.com

Chemically, Clomipramine is known as 3-chloro-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine. hres.ca The introduction of the chlorine atom makes Clomipramine a more potent inhibitor of serotonin (B10506) reuptake compared to other tertiary amine TCAs like amitriptyline (B1667244) and imipramine itself. drugbank.commedchemexpress.com Its primary active metabolite, desmethylclomipramine (B1197806), which is formed by the removal of one of the methyl groups from the side chain, is a more potent inhibitor of norepinephrine (B1679862) reuptake. drugbank.comdrugs.comtargetmol.com This dual action on both serotonin and norepinephrine systems is a defining chemical characteristic that arises from its specific molecular structure.

Milestones in the Chemical Elucidation and Development of Clomipramine(1+)

The development of Clomipramine followed a structured path from synthesis to clinical use, marked by several key scientific milestones.

Early 1960s: Clomipramine was first synthesized by chemists at Geigy. wikipedia.org The first reference to the compound in scientific literature appeared in 1961. wikipedia.org

1963-1964: The compound was patented, and its discovery was formally documented by the Swiss drug manufacturer Ciba-Geigy. wikipedia.org

1970: Following extensive research, Clomipramine was first approved for medical use in Europe, becoming the last of the major tricyclic antidepressants to be marketed. wikipedia.org

Metabolic Elucidation: Research into the metabolic fate of Clomipramine identified its primary pathways as N-demethylation, hydroxylation, and N-oxidation. nih.govhres.ca The principal active metabolite, desmethylclomipramine, was identified as being formed via N-demethylation, a reaction mediated by cytochrome P450 enzymes, including CYP2C19, 3A4, and 1A2. drugbank.com Other metabolites such as 8-hydroxyclomipramine (B1248891) and clomipramine N-oxide were also characterized. nih.gov

Modern Synthetic and Analytical Research: The chemical synthesis of Clomipramine continues to be refined. rsc.org Advanced analytical techniques have been developed, including methods for creating radiolabelled versions of the molecule, such as ¹¹C-clomipramine. This is achieved by methylating the precursor, monodesmethylclomipramine, with ¹¹C-formaldehyde, allowing the compound to be used in advanced neuroimaging studies.

Table 1: Chemical Properties of Clomipramine

PropertyValueSource
IUPAC Name3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine wikipedia.org
Molecular FormulaC₁₉H₂₃ClN₂ nih.govwikipedia.org
Molar Mass314.86 g·mol⁻¹ nih.govwikipedia.org
CAS Number303-49-1 nih.govwikipedia.org
StructureDibenzazepine derivative drugbank.comnih.gov
Key MetaboliteDesmethylclomipramine drugbank.comtargetmol.com

Table 2: Key Milestones in the Development of Clomipramine

DateMilestoneSource
1951Imipramine, the precursor TCA, is first synthesized. wikipedia.org
1961First referenced in scientific literature. wikipedia.org
1963Clomipramine is patented. wikipedia.org
1964Discovery by Swiss drug manufacturer Ciba-Geigy. wikipedia.org
1970First approved for medical use in Europe. wikipedia.org

Advanced Structural Analysis and Stereochemistry of Clomipramine 1+

Elucidation of the Dibenzo[b,f]azepine Tricyclic Ring System

The core of Clomipramine(1+) is the 10,11-dihydro-5H-dibenzo[b,f]azepine system. This tricyclic structure consists of two benzene (B151609) rings fused to a central seven-membered azepine ring. nih.gov In clomipramine (B1669221), this system is substituted with a chlorine atom at the C3 position. nih.gov The central azepine ring is not planar; it is puckered, and the two flanking benzene rings are held at a distinct angle to each other, giving the molecule a butterfly-like shape. nih.gov

The crystal structure of clomipramine hydrochloride has been elucidated through X-ray crystallography, providing precise data on its three-dimensional arrangement. drugfuture.com Powder X-ray diffraction (PXRD) studies further characterize its crystalline nature, showing a series of distinct peaks that confirm its structure. mdpi.com A novel crystal form of clomipramine hydrochloride shows significant diffraction peaks at specific 2θ angles, indicating a highly ordered structure. google.com

Table 1: Powder X-ray Diffraction Peaks for a Crystalline Form of Clomipramine Hydrochloride mdpi.comgoogle.com

Diffraction Angle (2θ) Relative Intensity (%)
5.70° 100.00
17.17° ~50.13
19.77° ~52.21
20.21° ~47.44
22.98° ~68.77
23.67° ~12.95

Note: This table presents data from a specific crystalline form. Relative intensities can vary between different studies and crystalline forms.

Conformational Analysis of the Alkyl Amine Side Chain in Clomipramine(1+)

Attached to the nitrogen atom (N5) of the central azepine ring is a flexible 3-(dimethylamino)propyl side chain. nih.gov It is the terminal nitrogen of this chain that is protonated in Clomipramine(1+). nih.gov The flexibility of this side chain is a critical feature, allowing the molecule to adopt numerous conformations. nih.gov This conformational freedom arises from rotation around the single bonds within the propyl chain.

Theoretical investigations using methods like molecular mechanics and semiempirical calculations have shown that tricyclic antidepressant molecules occupy a large potential energy surface with many energetically favorable conformations. nih.gov The conformation of the side chain is believed to be crucial for the molecule's activity. researchgate.net Docking studies have suggested that in certain environments, such as a binding site, the alkylamine side chain and the center of the tricyclic ring system can position themselves nearly parallel to a plane. nih.govresearchgate.net The orientation can be twisted toward the rings or extended away from them, influencing how the molecule presents its functional groups for interaction. researchgate.net

Theoretical Considerations of Molecular Isomerism in Clomipramine(1+)

Isomerism describes compounds with the same molecular formula but different atomic arrangements. solubilityofthings.com In the context of Clomipramine(1+), it is important to distinguish between different types of isomerism.

Clomipramine lacks a stereocenter (a carbon atom attached to four different groups), meaning it is an achiral molecule. mdpi.comnih.gov Therefore, it does not have enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). washington.edu

However, the concept of isomerism is still highly relevant through conformational isomers , also known as rotamers. These are isomers that can be interconverted by rotation about single bonds. As discussed in the previous section, the flexibility of both the alkyl side chain and, to a lesser extent, the central seven-membered ring allows for a multitude of conformational isomers. nih.gov These different spatial arrangements, while often rapidly interconverting in solution, can have different energy levels and may be selectively bound by other molecules. The existence of these various conformers is a key aspect of the molecule's structural chemistry. nih.gov

Electronic Structure Characterization of Clomipramine(1+) (e.g., using AM1/RHF/CI)

The electronic structure of a molecule dictates its reactivity and physical properties. For Clomipramine(1+), computational quantum chemistry methods have been employed to elucidate these characteristics.

Specifically, the electronic configurations for the ground state and the first excited singlet state of clomipramine have been calculated using semi-empirical quantum theoretical methods, including the Austin Model 1 (AM1) with Restricted Hartree-Fock (RHF) and Configuration Interaction (CI) . researchgate.netacs.org The Hartree-Fock method provides a foundational approximation of the electronic wavefunction, while CI calculations refine this by including electron correlation effects. mpg.de AM1 is a semi-empirical method that simplifies calculations, making it suitable for large molecules like clomipramine. nih.gov

These calculations provide insights into properties such as the distribution of electron density, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. The positive charge in Clomipramine(1+) is localized primarily on the protonated dimethylaminopropyl group, creating a significant electrostatic feature that governs its intermolecular interactions. More advanced methods like Density Functional Theory (DFT) have also been used on similar tricyclic compounds to analyze their structure and energetics. researchgate.netresearchgate.net

Table 2: Computed Properties of Clomipramine(1+) nih.gov

Property Value Method/Source
Molecular Formula C₁₉H₂₄ClN₂⁺ -
Molecular Weight 315.9 g/mol PubChem 2.1
IUPAC Name 3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-aminium Lexichem TK 2.7.0
Formal Charge +1 -

Chemical Synthesis and Derivatization Strategies for Clomipramine 1+

Established Synthetic Routes for Clomipramine(1+)

The synthesis of Clomipramine(1+) typically involves the construction of the tricyclic dibenzazepine (B1670418) core, followed by the introduction of the aminopropyl side chain.

Condensation Reactions and Key Intermediates (e.g., N-acetyliminodibenzyl)

A common pathway to Clomipramine(1+) involves the use of iminodibenzyl (B195756) as a starting material. This is often acetylated to form the key intermediate, N-acetyliminodibenzyl. This intermediate then undergoes a chlorination reaction to yield N-acetyl-3-chloroiminodibenzyl. iaea.org This step is crucial as it introduces the chlorine atom at the desired position on the dibenzazepine ring system. The synthesis of this chlorinated intermediate is a significant step towards the final product. rsc.org

The synthesis of the dibenzazepine ring system itself can be achieved through various condensation reactions. One reported method involves the reaction of 2-bromonitrobenzene with a substituted aniline (B41778) in the presence of a copper catalyst, followed by a reduction and cyclization sequence.

An alternative approach to the core structure involves a metal-catalyzed reaction. For instance, the synthesis of 3-chloro-5H-dibenzo[b,f]azepine has been reported using 4-bromochlorobenzene, 2-bromoaniline, and norbornadiene with cesium carbonate in dimethylformamide. nih.gov

Following the formation of the chlorinated dibenzazepine core, the acetyl group is typically removed, and the side chain is introduced via alkylation. This is commonly achieved by reacting the 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine with 3-dimethylaminopropyl chloride in the presence of a strong base like sodium amide in a suitable solvent such as xylene.

Role of Catalysts and Acid Binding Agents in Synthetic Pathways

Catalysts and acid-binding agents play a pivotal role in optimizing the synthesis of Clomipramine(1+) intermediates. In the chlorination of N-acetyliminodibenzyl, a phase transfer catalyst such as Tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride is often employed. iaea.org These catalysts facilitate the transfer of reactants between different phases, thereby increasing the reaction rate and yield.

Acid-binding agents, or bases, are essential to neutralize the acid generated during certain reaction steps, such as chlorination. Potassium carbonate is a commonly used acid-binding agent in the synthesis of N-acetyl-3-chloroiminodibenzyl. iaea.org Other bases like potassium hydroxide (B78521), triethylamine, pyridine, or sodium hydroxide can also be utilized. iaea.org The choice of the acid-binding agent can influence the reaction efficiency and the purity of the product.

In some synthetic strategies, metal catalysts are employed for the formation of the core dibenzazepine structure. For example, palladium-catalyzed cross-coupling reactions have been utilized in the synthesis of various antidepressant molecules, highlighting the importance of metal catalysis in modern synthetic organic chemistry. nih.gov

Solvents and Reaction Conditions in Clomipramine(1+) Synthesis

The selection of appropriate solvents and the control of reaction conditions are critical for the successful synthesis of Clomipramine(1+). In the chlorination of N-acetyliminodibenzyl, chlorinated solvents such as methylene (B1212753) dichloride, ethylene (B1197577) dichloride, trichloromethane, or tetrachloromethane are commonly used, with ethylene dichloride being a preferred choice. iaea.org

Reaction temperature is another crucial parameter. The chlorination step is typically carried out at a controlled temperature, for instance, between 0-15 °C, with a preferred range of 5-10 °C to manage the reaction's exothermicity and minimize side product formation. iaea.org

In the final alkylation step to introduce the side chain, higher boiling point solvents like xylene are often used to facilitate the reaction, which is typically conducted under an inert atmosphere, for example, using nitrogen gas, to prevent unwanted side reactions.

Green Chemistry Principles in Clomipramine(1+) Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals is a growing area of focus aimed at reducing the environmental impact of chemical processes. While specific and detailed literature on the green synthesis of Clomipramine(1+) is emerging, general principles are being applied to the synthesis of related antidepressants. doi.orgacs.orgwhiterose.ac.uk

One of the key principles of green chemistry is the use of safer solvents. Efforts are being made to replace hazardous solvents with more environmentally benign alternatives. For instance, in the synthesis of other antidepressants, toxic solvents like N-methylpyrrolidinone (NMP) and dichloromethane (B109758) (DCM) have been successfully replaced with bio-based solvents like Cyrene and ethyl acetate (B1210297), respectively. acs.orgwhiterose.ac.uk

Another principle is the use of alternative energy sources to promote reactions. Microwave-assisted organic synthesis (MAEOS) has been shown to accelerate reaction times, increase yields, and reduce the formation of byproducts in the synthesis of various heterocyclic compounds relevant to medicinal chemistry. researchgate.net This technology offers a more energy-efficient and faster alternative to conventional heating methods. researchgate.net

The development of catalytic reactions, particularly those using transition metals, also aligns with green chemistry principles by enabling more efficient and selective transformations, which can lead to shorter synthetic routes and reduced waste generation. nih.gov Some patented methods for Clomipramine(1+) intermediates claim to be more environmentally friendly due to simpler procedures and milder reaction conditions. iaea.org

Chemical Derivatization and Analogue Synthesis

The synthesis of derivatives and analogues of Clomipramine(1+) is important for structure-activity relationship (SAR) studies and for the development of new therapeutic agents.

Synthesis of N-Demethylated Analogues (e.g., Desmethylclomipramine)

Desmethylclomipramine (B1197806) is a primary active metabolite of Clomipramine (B1669221) and is an important compound for pharmacological studies. nih.gov Its synthesis can be approached in a few ways.

One common method for obtaining N-demethylated analogues of tertiary amines is through a reaction with chloroformate esters, such as ethyl or phenyl chloroformate, followed by hydrolysis of the resulting carbamate. google.com This two-step process is a well-established method for the N-demethylation of various alkaloids and synthetic amines. nih.gov

Another approach involves the direct synthesis of the secondary amine and subsequent protection and deprotection steps. Alternatively, methods for the direct N-demethylation of tertiary amines have been developed. A procedure using solid-supported reagents in a column chromatography-like setup has been reported for the quantitative N-demethylation of tertiary N-methylamines. nih.gov

Synthesis of Hydroxylated Metabolite Analogues (e.g., 8-hydroxyclomipramine)

The hydroxylation of clomipramine is a significant metabolic pathway in vivo, primarily catalyzed by the cytochrome P450 enzyme CYP2D6, leading to the formation of pharmacologically active metabolites such as 8-hydroxyclomipramine (B1248891). nih.govdrugbank.compharmgkb.org This metabolite, along with 2-hydroxyclomipramine, is typically excreted as a glucuronide conjugate. pharmgkb.org

While primarily known as a metabolite, laboratory synthesis of hydroxylated analogues like 8-hydroxyclomipramine is crucial for their use as reference standards and in further research. A documented synthetic approach for producing 3-chloro-8-hydroxyimipramine involves the Fremy salt oxidation of 3-chloroiminodibenzyl. researchgate.net This reaction creates a mixture of two isomeric iminequinones. researchgate.net These isomers can then be separated, and subsequent reduction of the appropriate quinone yields the desired aminophenol, which is a precursor to the final hydroxylated clomipramine analogue. researchgate.net Such synthesized metabolites are commercially available for research purposes, often produced via custom synthesis. synzeal.com

Strategies for Novel Clomipramine(1+) Derivative Generation

The generation of novel derivatives of Clomipramine(1+) is driven by the desire to enhance therapeutic properties, alter pharmacokinetic profiles, or reduce side effects. wikipedia.org These strategies often leverage structure-activity relationship (SAR) studies and innovative synthetic methods.

Key strategies include:

Alteration of the Tricyclic Core: Modifications to the dibenzazepine ring system can yield new analogues. This can involve changing the position or type of halogen substituent or introducing other functional groups. The goal is often to influence receptor interactions and potentially mitigate the anticholinergic or antihistaminic effects associated with the parent compound. wikipedia.org

Electrochemical Synthesis: Novel synthetic routes can provide access to unique derivatives. One such method is the electrochemical oxidation of clomipramine in the presence of a nucleophile, such as 1,3-dimethyl barbituric acid. This process leads to the formation of a new dibenzazepine derivative through a Michael addition reaction, demonstrating a modern approach to generating complex analogues.

Computational and Pharmacophore Modeling: Modern drug design often employs computational tools to predict the activity of hypothetical derivatives before undertaking their synthesis. researchgate.net By developing a 3D pharmacophore model based on known structure-activity relationships, researchers can identify which structural modifications are most likely to result in a compound with the desired biological activity, making the synthetic process more efficient. researchgate.net

Purification and Characterization Methodologies in Chemical Synthesis

Following the synthesis of Clomipramine(1+) or its derivatives, rigorous purification and characterization are required to ensure the identity, purity, and stability of the final compound.

Purification Techniques:

Recrystallization: This is a primary method for purifying crude clomipramine hydrochloride. The process involves dissolving the crude product in a suitable solvent or solvent system, followed by cooling to induce crystallization, leaving impurities in the mother liquor. A patented method describes mixing clomipramine with toluene, introducing hydrogen chloride gas to obtain the crude hydrochloride salt, and then purifying it by recrystallization from solvents like aqueous C3-C6 ketones or mixtures of ketones and ethers. google.com This method can yield purity levels exceeding 99.9%. google.com The process may also involve treatment with activated carbon to remove colored impurities. google.com

Extraction: Liquid-liquid extraction is commonly used to separate the desired compound from reactants and byproducts. For example, after a synthesis reaction, the product can be extracted from an aqueous solution into an organic solvent like diethyl ether after adjusting the pH. akjournals.com This technique is also a foundational step in preparing samples for analytical determination from complex matrices. brieflands.com

Characterization Methodologies: A variety of analytical techniques are employed to confirm the structure and properties of the synthesized compound.

Spectroscopic Methods: Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic functional groups within the molecule, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. jopcr.com

Mass Spectrometry (MS): Combined gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantitative determination of clomipramine and its metabolites, often using deuterium-labeled internal standards for high accuracy and precision. nih.gov

X-ray Diffraction (XRD): Powder X-ray Diffraction (PXRD) analysis is essential for determining the crystalline structure of the compound. jopcr.com Different crystalline forms, or polymorphs, will produce unique diffraction patterns.

Thermal Analysis: Differential Scanning Calorimetry (DSC) measures the thermal properties of a sample, such as its melting point and heat of fusion, which are characteristic of a specific crystalline form. jopcr.com

Electrochemical Analysis: Voltammetric techniques, including Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), can be used for the quantitative analysis of clomipramine hydrochloride based on its electrochemical oxidation behavior at a glassy carbon electrode. dergipark.org.trdergipark.org.tr

Table 1: Representative Powder X-ray Diffraction (PXRD) Peaks for Clomipramine Hydrochloride This table presents characteristic diffraction peaks useful for identifying the crystalline structure of clomipramine hydrochloride. Data is based on a study of its polymorphic forms. jopcr.com

2θ (degrees)Relative Intensity Category
5.70Intense
17.17Intense
19.77Intense
22.98Intense

Molecular and Cellular Pharmacological Mechanisms of Clomipramine 1+ : in Vitro and Theoretical Perspectives

Serotonin (B10506) and Norepinephrine (B1679862) Transporter Binding Kinetics and Inhibition Profiles (e.g., SERT, NET)

Clomipramine (B1669221) is a potent inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter (NET). drugbank.com It demonstrates a significantly higher affinity for SERT compared to NET. wikipedia.org In vitro studies have reported a high affinity of clomipramine for SERT with an inhibition constant (Ki) of 0.14 nM. targetmol.com Its affinity for NET is comparatively lower, with a reported Ki of 54 nM. targetmol.com

The primary active metabolite of clomipramine, desmethylclomipramine (B1197806), exhibits a reversed affinity profile. pharmgkb.orgisciii.es Desmethylclomipramine is a more potent inhibitor of norepinephrine reuptake than its parent compound, with a very high affinity for NET (Ki = 0.32 nM). wikipedia.orgpharmgkb.org Conversely, its affinity for SERT is substantially reduced (Ki = 31.6 nM). wikipedia.org Due to the significant circulating concentrations of desmethylclomipramine, clomipramine functions in vivo as a relatively balanced serotonin-norepinephrine reuptake inhibitor (SNRI). wikipedia.orgnih.gov Positron emission tomography (PET) studies in non-human primates have confirmed that both clomipramine and desmethylclomipramine occupy NET in a dose-dependent manner. nih.gov

Table 1: Binding Affinities (Ki) of Clomipramine(1+) and Desmethylclomipramine for Monoamine Transporters

Compound SERT (Ki, nM) NET (Ki, nM)
Clomipramine(1+) 0.14 targetmol.com 54 targetmol.com
Desmethylclomipramine 31.6 wikipedia.org 0.32 wikipedia.org

Receptor Binding Affinities and Antagonism Spectrum of Clomipramine(1+) and its Derivatives

5-Hydroxytryptamine Receptor Interactions (e.g., 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7)

Clomipramine displays affinity for several serotonin (5-HT) receptor subtypes. It has a notable affinity for the 5-HT2A and 5-HT2C receptors. drugbank.compharmgkb.org Studies have shown Ki values of 19 nM for 5-HT2A and 18 nM for 5-HT2C receptors. guidetopharmacology.org Chronic administration of clomipramine has been observed to decrease the binding to 5-HT2A receptors in rat brains. nih.gov The compound also interacts with 5-HT3, 5-HT6, and 5-HT7 receptors. pharmgkb.orgcore.ac.uk The affinity for the 5-HT6 receptor is notable, with a reported Ki of 114 nM, and this interaction has been a subject of interest in the context of antipsychotic and antidepressant drug action. guidetopharmacology.orgnih.gov The affinity for the 5-HT7 receptor has been reported with a Kd of 127 nM. core.ac.uk A number of antidepressants, including clomipramine, act as antagonists at the 5-HT2C receptor. researchgate.net

Table 2: Binding Affinities (Ki/Kd) of Clomipramine(1+) for Serotonin Receptors

Receptor Ki/Kd (nM) Reference
5-HT2A 19 guidetopharmacology.org
5-HT2C 18 guidetopharmacology.org
5-HT3 85.1 core.ac.uk
5-HT6 114 guidetopharmacology.org
5-HT7 127 core.ac.uk

Adrenergic Receptor Binding (e.g., α1-adrenergic, α1B, α2A, β-adrenergic)

Clomipramine is a potent antagonist of α1-adrenergic receptors, which contributes to some of its side effects. drugbank.comwikipedia.org It binds to α1-adrenergic receptors with a Ki of 75 nM. ucsd.edu More specifically, it shows affinity for the α1A and α1B subtypes, with a reported Ki of 40 nM for the α1A receptor. guidetopharmacology.orgnih.gov The affinity for the α1B adrenoceptor has been noted as marked. pharmgkb.org Clomipramine also interacts with α2A adrenergic receptors, though with more modest affinity. pharmgkb.org While some tricyclic antidepressants can down-regulate β-adrenergic receptors with chronic use, specific binding affinity data for clomipramine at β-adrenergic receptors is less prominently detailed in the provided context. nih.govdrugbank.com

Table 3: Binding Affinities (Ki) of Clomipramine(1+) for Adrenergic Receptors

Receptor Ki (nM) Reference
α1-adrenergic 75 ucsd.edu
α1A-adrenergic 40 guidetopharmacology.org
α2A-adrenergic 525 core.ac.uk

Dopamine (B1211576) Receptor Affinities (e.g., D1, D2, D3)

Clomipramine exhibits a complex interaction with dopamine receptors. It has a reported affinity for the dopamine transporter (DAT) with a Ki of 3 nM. targetmol.com The compound shows modest affinity for D2 and D3 dopamine receptors, with Ki values of 56 nM and 47 nM, respectively. pharmgkb.orgguidetopharmacology.org Some research suggests that this antidopaminergic activity, particularly at the D2 receptor, in conjunction with its serotonergic effects, may be relevant to its therapeutic actions. nih.gov The affinity for the D1 receptor is comparatively lower. guidetopharmacology.org

Table 4: Binding Affinities (Ki) of Clomipramine(1+) for Dopamine Receptors and Transporter

Target Ki (nM) Reference
Dopamine Transporter (DAT) 3 targetmol.com
D2 Receptor 56 guidetopharmacology.org
D3 Receptor 47 guidetopharmacology.org

Histamine (B1213489) H1 Receptor Interactions

Clomipramine is a potent antagonist of the histamine H1 receptor. wikipedia.orgpharmgkb.org This high-affinity binding is a common characteristic among many tricyclic antidepressants and is responsible for their sedative effects. drugbank.comnih.govnih.gov The potent antagonism of H1 receptors is a key feature of clomipramine's pharmacological profile. scispace.com

Muscarinic Acetylcholine (B1216132) Receptor Binding (e.g., M1-M5)

Clomipramine demonstrates high affinity for muscarinic acetylcholine receptors, acting as an antagonist. wikipedia.orgpharmgkb.org This action is responsible for the anticholinergic side effects associated with the drug. drugbank.com It has a notable affinity for the M1 muscarinic receptor, and its interaction extends to other subtypes (M2, M3, M4, M5), contributing to its broad anticholinergic profile. pharmgkb.orgscispace.com


Ion Channel Modulation by Clomipramine(1+) (e.g., Voltage-Dependent Sodium Channels)

Clomipramine(1+), the protonated form of clomipramine, exerts modulatory effects on various ion channels, a mechanism that contributes to both its therapeutic and ancillary effects. Like other tricyclic antidepressants (TCAs), clomipramine weakly blocks voltage-dependent sodium channels. wikipedia.org This action is considered to contribute to the analgesic effects of TCAs, particularly in the management of neuropathic pain. wikipedia.org

Beyond sodium channels, research has demonstrated that clomipramine inhibits voltage-dependent calcium channels. In studies using rat brain cortex synaptosomes, clomipramine was found to inhibit K+-induced 45Ca uptake with a half-maximal inhibitory concentration (IC50) in the micromolar range, indicating blockade of these channels. nih.govcdnsciencepub.com The same studies also revealed that clomipramine inhibits the Na+-Ca2+ exchange process. nih.govcdnsciencepub.com

Furthermore, clomipramine has been identified as a voltage-dependent activator of lysosomal two-pore Na+ channels (TPCs), specifically TPC2. nih.gov In experimental setups, clomipramine activated TPC2-mediated currents in a dose-dependent manner. nih.gov The analgesic properties of clomipramine may also involve the modulation of potassium (K+) channels. Studies have shown that the antinociceptive effects of clomipramine are prevented by blockers of voltage-gated K+ channels, ATP-sensitive K+ (KATP) channels, and Ca2+-gated K+ channels, suggesting that the opening of these channels is a crucial step in its analgesic mechanism. unifi.it

Table 1: Inhibition of Ion Channels and Transporters by Clomipramine

Target Species/System Method IC50 Value Reference
Voltage-Dependent Calcium Channels Rat brain cortex synaptosomes K+-induced 45Ca uptake ~26-31 µM nih.gov
Na+-Ca2+ Exchange Rat brain cortex synaptosomes Na+-induced 45Ca uptake 97 µM nih.govcdnsciencepub.com
TPC2 Channels HEK293 cells Whole-cell patch clamp EC50: 43 ± 2 μM nih.gov

Enzymatic Inhibition and Substrate Interactions of Clomipramine(1+) (e.g., Trypanothione-Disulfide Reductase)

Clomipramine(1+) is known to interact with and inhibit a range of enzymes, a key aspect of its pharmacological profile and its potential as a lead compound for other therapeutic areas. A notable target is trypanothione-disulfide reductase (TryR), an essential enzyme for the survival of trypanosomatid parasites like Trypanosoma and Leishmania. ebi.ac.ukebi.ac.uknih.gov This enzyme is crucial for the parasite's defense against oxidative stress. nih.gov Clomipramine has been identified as an inhibitor of TryR from Trypanosoma cruzi, Trypanosoma brucei, and Leishmania infantum, making it a subject of interest in the development of new antiparasitic drugs. nih.govmdpi.com The absence of the trypanothione (B104310) redox system in mammals makes TryR an attractive and selective drug target. mdpi.com

In humans, the metabolism of clomipramine itself is a primary site of enzymatic interaction. It is extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system. drugbank.com The main metabolic pathway is N-demethylation to its active metabolite, desmethylclomipramine, which is mediated by CYP2C19, CYP3A4, and CYP1A2. drugbank.com Hydroxylation reactions are also carried out by enzymes including CYP2D6. medicines.org.uk Consequently, clomipramine's plasma concentration can be significantly affected by co-administration with drugs that inhibit or induce these enzymes. medicines.org.uknih.govhres.ca For instance, strong inhibitors of CYP2D6, such as terbinafine, or inhibitors of multiple P450 enzymes, like cimetidine, can lead to increased plasma levels of clomipramine. medicines.org.uk

Beyond metabolic enzymes, clomipramine has been shown to inhibit other enzymatic activities in vitro. This includes the plasma membrane Ca2+-ATPase, with half-maximal inhibition of the calmodulin-activated activity observed at a concentration of 0.25 mM. researchgate.net

Table 2: Enzymatic Interactions of Clomipramine

Enzyme Interaction Type Biological System Significance Reference(s)
Trypanothione-Disulfide Reductase (TryR) Inhibition Trypanosoma, Leishmania Potential antiparasitic activity ebi.ac.uknih.govnih.govmdpi.com
Cytochrome P450 2D6 (CYP2D6) Substrate, Inhibition by other drugs Human Liver Metabolism, Drug-drug interactions drugbank.commedicines.org.uknih.gov
Cytochrome P450 3A4 (CYP3A4) Substrate Human Liver Metabolism (N-demethylation) drugbank.commedicines.org.uk
Cytochrome P450 2C19 (CYP2C19) Substrate Human Liver Metabolism (N-demethylation) drugbank.comhres.ca
Cytochrome P450 1A2 (CYP1A2) Substrate Human Liver Metabolism (N-demethylation) drugbank.com
Plasma Membrane Ca2+-ATPase Inhibition Erythrocyte ghosts In vitro interference with energy-coupling reactions researchgate.net

Theoretical Models of Clomipramine(1+) Interaction with Biological Macromolecules

Theoretical and computational models are instrumental in elucidating the mechanisms by which Clomipramine(1+) interacts with its biological targets at a molecular level. These models provide insights that complement experimental data.

One area of focus has been the interaction of clomipramine with biological membranes. Studies using electron paramagnetic resonance (EPR) spectroscopy, supported by computer simulations, have investigated the drug's interaction with model membranes and biological stratum corneum. nih.gov These studies revealed that clomipramine intercalates into the membranes, causing a fluidizing effect. nih.gov It decreases the order parameter and increases the rotational diffusion of spin probes within different regions of the membrane, indicating a disruption of the lipid bilayer's organization. nih.gov This bilayer-modifying potency could be a general mechanism by which clomipramine alters the function of various membrane-embedded proteins. researchgate.net

Molecular docking simulations have been employed to predict and analyze the binding of clomipramine to specific protein targets. For instance, docking studies were used to validate a 3D model of Leishmania mexicana trypanothione reductase (LmTR) and to understand how clomipramine binds to this enzyme. mdpi.com Similarly, docking analysis has been used to suggest a non-competitive interaction mechanism between chlorpromazine (B137089) (a related phenothiazine) and the plasma membrane Ca2+-ATPase (PMCA), a model that could be extended to understand clomipramine's interactions with similar ATPases. researchgate.net

More general theoretical frameworks, such as the analysis of electrochemical square schemes, provide a basis for interpreting the binding of electroactive ligands like clomipramine to macromolecules like DNA. researchgate.net These models help to determine physicochemical characteristics of the interaction, such as association constants and binding stoichiometry, from experimental voltammetric data. researchgate.net While specific applications to clomipramine are part of broader theoretical constructs, they represent the types of models that can be used to quantify its binding to large biological polymers.

Biochemical Transformation Pathways of Clomipramine 1+ in in Vitro and Non Human Systems

N-Demethylation Pathways of Clomipramine(1+) and its Metabolites

N-demethylation is a major initial step in the biotransformation of Clomipramine(1+). This process involves the removal of a methyl group from the tertiary amine of the clomipramine (B1669221) molecule, leading to the formation of its principal active metabolite, desmethylclomipramine (B1197806). winona.edudrugbank.com This metabolite is not only active but also undergoes further metabolic changes. drugbank.compharmgkb.org

Subsequent N-demethylation of desmethylclomipramine can occur, resulting in the formation of didesmethylclomipramine. winona.edudrugbank.com In vitro studies using rat liver microsomes have demonstrated the conversion of clomipramine to desmethylclomipramine. winona.edu The enzyme CYP1A2 has been identified as being capable of catalyzing the further N-demethylation of desmethylclomipramine to didesmethylclomipramine. winona.edu

Hydroxylation Reactions and Metabolite Formation (e.g., 8-hydroxy, 2-hydroxy forms)

Hydroxylation represents another significant pathway in the metabolism of both Clomipramine(1+) and its demethylated metabolites. winona.edu This process introduces a hydroxyl group onto the aromatic ring system of the molecule, increasing its water solubility and facilitating its eventual excretion.

The primary sites of hydroxylation are the 2- and 8-positions of the clomipramine ring structure. drugbank.compharmgkb.org This results in the formation of 8-hydroxyclomipramine (B1248891) and 2-hydroxyclomipramine. drugbank.comnih.gov Similarly, the active metabolite desmethylclomipramine can also be hydroxylated to form 8-hydroxydesmethylclomipramine and 2-hydroxydesmethylclomipramine. pharmgkb.orgnih.gov In vitro studies using rat liver microsomes have confirmed the formation of hydroxylated metabolites, including hydroxyclomipramine and hydroxydesmethylclomipramine. winona.edunih.gov These hydroxylated metabolites are considered pharmacologically active, although the full extent of their clinical relevance is still under investigation. drugbank.com

Role of Cytochrome P450 Isoforms in Clomipramine(1+) Metabolism

The metabolism of Clomipramine(1+) is heavily dependent on the superfamily of enzymes known as cytochrome P450 (CYP). winona.eduaafp.org Several specific CYP isoforms have been identified as key players in the various metabolic transformations of clomipramine.

N-demethylation of clomipramine to desmethylclomipramine is primarily catalyzed by CYP2C19 , CYP3A4 , and CYP1A2 . winona.edudrugbank.compharmgkb.orgpharmgkb.org In vitro studies have shown that CYP2C19 is particularly active in this N-demethylation process. nih.gov CYP3A4 has also been confirmed to catalyze this reaction, and smoking has been observed to induce CYP1A2, leading to lower plasma concentrations of clomipramine. pharmgkb.org

The following table summarizes the primary CYP isoforms involved in the key metabolic pathways of Clomipramine(1+):

Metabolic PathwayPrimary CYP Isoform(s)Metabolite(s) Formed
N-demethylationCYP2C19, CYP3A4, CYP1A2Desmethylclomipramine
Further N-demethylationCYP1A2Didesmethylclomipramine
HydroxylationCYP2D68-hydroxyclomipramine, 2-hydroxyclomipramine, 8-hydroxydesmethylclomipramine, 2-hydroxydesmethylclomipramine

Theoretical Models of Clomipramine(1+) Metabolic Enzyme Interactions

The interplay between different CYP enzymes and the potential for drug-drug interactions are critical aspects of clomipramine metabolism. Theoretical models and in vitro studies help to understand these complex interactions. For instance, the co-administration of drugs that inhibit specific CYP isoforms can significantly alter the metabolic profile of clomipramine.

Fluvoxamine, a potent inhibitor of CYP1A2 and to a lesser extent CYP2C19, has been shown to non-competitively inhibit the N-demethylation of clomipramine in rat liver microsomes. nih.govnih.gov This inhibition leads to a decrease in the formation of desmethylclomipramine. nih.gov Similarly, inhibitors of CYP2D6, such as quinidine, can potently block the 8-hydroxylation of clomipramine and desmethylclomipramine. nih.govnih.gov

Conversely, drugs that induce CYP enzymes can accelerate clomipramine metabolism. hres.ca For example, inducers of CYP3A4 and CYP2C19 may lead to decreased plasma concentrations and potentially reduced efficacy of clomipramine. hres.ca These interactions highlight the importance of considering the entire metabolic profile and potential for enzymatic inhibition or induction when multiple drugs are administered.

Glucuronidation and Other Conjugation Pathways of Clomipramine(1+) Metabolites

Following hydroxylation, the metabolites of clomipramine undergo further biotransformation through conjugation reactions, primarily glucuronidation. winona.edupharmgkb.org This process involves the attachment of a glucuronic acid moiety to the hydroxylated metabolites, which significantly increases their water solubility and facilitates their renal excretion. pharmgkb.org

The 2- and 8-hydroxylated metabolites of both clomipramine and desmethylclomipramine are the primary substrates for glucuronidation. pharmgkb.orge-lactancia.org The resulting glucuronide conjugates are then predominantly eliminated from the body in the urine. pharmgkb.orge-lactancia.orgfda.gov

Studies have identified specific UDP-glucuronosyltransferase (UGT) enzymes involved in this process. Human UGT2B10 has been shown to be a high-affinity enzyme for the N-glucuronidation of several tricyclic antidepressants, including clomipramine. nih.gov While both UGT2B10 and UGT1A4 can catalyze the glucuronidation of clomipramine, UGT2B10 appears to be a major isoform responsible for this reaction at therapeutic concentrations. nih.gov The kinetics of clomipramine glucuronidation in human liver microsomes have been described as sigmoidal, with S50 values similar to those observed for expressed UGT1A4. nih.gov

Involvement of Clomipramine(1+) in Metabolic Pathways (e.g., Purine (B94841) Metabolism in animal models)

Recent research in animal models has suggested that Clomipramine(1+) can influence broader metabolic pathways beyond its own biotransformation. In a study using a rat model of depression induced by ultrasound stress, intraperitoneal administration of clomipramine was found to affect purine metabolism in the frontal cortex. nih.gov

Purine metabolism is essential for cellular energy and signaling, with adenosine (B11128) and guanosine (B1672433) playing critical roles. mdpi.com The finding that clomipramine treatment altered this pathway suggests that its therapeutic effects may, in part, be mediated through the modulation of fundamental cellular metabolic processes in the brain. nih.gov This area of research is still emerging and provides a new perspective on the broader biochemical impact of Clomipramine(1+) in non-human systems.

Advanced Analytical Chemistry Techniques for Clomipramine 1+ Research

Spectroscopic Methodologies for Clomipramine(1+) Quantification and Characterization

Spectroscopic techniques are fundamental in the analysis of Clomipramine(1+), providing both quantitative data and structural information. These methods rely on the interaction of the molecule with electromagnetic radiation.

Ultraviolet-Visible Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantification of Clomipramine(1+). mdpi.com This method is based on the principle that the molecule absorbs light in the UV-Vis region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance, a relationship described by the Beer-Lambert law.

For Clomipramine (B1669221) hydrochloride, the maximum absorbance (λmax) is typically observed at approximately 252 nm. researchgate.net However, other studies have reported λmax values at 245 nm. allmultidisciplinaryjournal.com These variations can be attributed to the solvent system used. For instance, a mixture of acetonitrile (B52724) and phosphate (B84403) buffer is a common diluent for analysis. researchgate.net In dissolution testing of pharmaceutical formulations, 0.1N hydrochloric acid is often used as the medium, with absorbance measured at 252 nm.

The molar absorptivity, a measure of how strongly a chemical species absorbs light at a given wavelength, is a key parameter in spectrophotometric analysis. While specific molar absorptivity values for Clomipramine(1+) are not consistently reported across all literature, the linearity of the method is well-established. For example, one method demonstrated linearity in the concentration range of 0.001 to 0.250 mg/mL when Clomipramine-HCl reacts with ammonium (B1175870) molybdate (B1676688) to produce a blue-colored product with maximum absorbance at 712 nm. researchgate.net

Table 1: UV-Vis Spectrophotometry Parameters for Clomipramine(1+) Analysis

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)252 nm researchgate.net
Wavelength of Maximum Absorbance (λmax)245 nm allmultidisciplinaryjournal.com
Wavelength of Maximum Absorbance (λmax)712 nm (with ammonium molybdate) researchgate.net
Linearity Range0.001 - 0.250 mg/mL (with ammonium molybdate) researchgate.net
Common DiluentAcetonitrile:Phosphate Buffer (3:2) researchgate.net
Dissolution Medium0.1N Hydrochloric Acid

Infrared Absorption Spectrophotometry for Structural Confirmation

Infrared (IR) absorption spectrophotometry is a powerful tool for the structural confirmation of Clomipramine(1+). nih.gov This technique identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths, which correspond to the vibrational frequencies of the bonds within the molecule.

The IR spectrum of a molecule provides a unique "fingerprint" that can be used for identification by comparing it to a reference spectrum. nih.gov Fourier Transform Infrared (FTIR) spectroscopy is a commonly used method to assess drug-excipient compatibility in pharmaceutical formulations. mdpi.com By comparing the FTIR spectra of the pure drug, the excipients, and the final mixture, any potential chemical interactions that could affect the drug's stability or bioavailability can be identified. mdpi.com For Clomipramine, FTIR studies have been conducted using a potassium bromide (KBr) pellet technique, with spectra recorded in the scanning range of 4000–400 cm⁻¹. mdpi.com

While detailed interpretation of the entire IR spectrum is complex, specific peaks can be assigned to particular functional groups within the Clomipramine molecule, such as C-H, C-N, and C-Cl stretching and bending vibrations, confirming its chemical structure.

Fluorimetric Methods (e.g., Ion-Pair Complexation)

Fluorimetric methods offer high sensitivity for the quantification of Clomipramine(1+). One such method involves ion-pair complexation. researchgate.netrsc.org This technique is based on the reaction of the protonated form of Clomipramine with a fluorescent dye to form an ion-pair complex that can be extracted into an organic solvent. The fluorescence intensity of this complex is then measured and is directly proportional to the concentration of the drug.

A notable example is the use of alizarin (B75676) red S as the ion-pairing agent. researchgate.netrsc.org In an acidic medium (pH 1.99), Clomipramine(1+) forms a fluorescent ion-pair complex with alizarin red S. researchgate.netrsc.org This complex is extracted into chloroform (B151607) and exhibits maximum fluorescence intensity at an emission wavelength of 561 nm when excited at 490 nm. researchgate.netrsc.org

This method has been shown to be linear over a concentration range of 1.0–20 μg/mL, with a detection limit of 0.32 μg/mL and a quantitation limit of 0.97 μg/mL. researchgate.netrsc.org The high sensitivity and specificity of this technique make it suitable for the determination of Clomipramine in pharmaceutical dosage forms with good accuracy and precision. researchgate.netrsc.org

Table 2: Fluorimetric Method Parameters for Clomipramine(1+) Analysis

ParameterValueReference
ReagentAlizarin Red S researchgate.netrsc.org
pH1.99 researchgate.netrsc.org
Excitation Wavelength (λex)490 nm researchgate.netrsc.org
Emission Wavelength (λem)561 nm researchgate.netrsc.org
Linearity Range1.0 - 20 µg/mL researchgate.netrsc.org
Limit of Detection (LOD)0.32 µg/mL researchgate.netrsc.org
Limit of Quantitation (LOQ)0.97 µg/mL researchgate.netrsc.org
Extraction SolventChloroform rsc.org

Chromatographic Separation and Detection Methods for Clomipramine(1+) and Metabolites

Chromatographic techniques are essential for separating Clomipramine(1+) from its metabolites and other interfering substances in complex matrices like plasma and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used method for the quantification of Clomipramine(1+). dntb.gov.ua This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

Several HPLC-UV methods have been developed and validated for Clomipramine analysis. brieflands.comnih.gov A common approach utilizes a reversed-phase C18 or C8 column. brieflands.com The mobile phase composition varies but often consists of a mixture of an organic solvent like acetonitrile or methanol (B129727) and an aqueous buffer. nih.govajpaonline.com For instance, one method employs a mobile phase of acetonitrile and water (75:25) with the pH adjusted to 4.0. nih.gov Another uses a mixture of methanol and phosphate buffer (pH 3.8) in a 70:30 ratio. allmultidisciplinaryjournal.com

UV detection is typically performed at the λmax of Clomipramine, such as 215 nm, 252 nm, or 254 nm. brieflands.comnih.govajpaonline.com The retention time, the time it takes for the analyte to pass through the column, is a key parameter for identification. For example, in one study, the retention time for Clomipramine was 10.3 ± 0.3 minutes, while its metabolite, desmethylclomipramine (B1197806), had a retention time of 9.5 ± 0.3 minutes. brieflands.comnih.gov

The method is validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. ajpaonline.comresearchgate.net Linearity has been demonstrated in various concentration ranges, such as 2.5-120 ng/mL in plasma and 150-500 µg/mL in bulk drug analysis. brieflands.comresearchgate.net

Table 3: HPLC-UV Method Parameters for Clomipramine(1+) Analysis

ParameterValueReference
ColumnC18, C8 brieflands.com
Mobile Phase ExamplesAcetonitrile:Water (75:25) nih.gov
Methanol:Phosphate Buffer (70:30) allmultidisciplinaryjournal.com
Detection Wavelength215 nm, 252 nm, 254 nm brieflands.comnih.govajpaonline.com
Retention Time (Clomipramine)10.3 ± 0.3 min brieflands.comnih.gov
Retention Time (Desmethylclomipramine)9.5 ± 0.3 min brieflands.comnih.gov
Linearity Range (Plasma)2.5 - 120 ng/mL brieflands.com
Linearity Range (Bulk Drug)150 - 500 µg/mL researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Analytical Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the simultaneous quantification of Clomipramine and its metabolites in biological fluids. tandfonline.comresearchgate.net This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in the positive ion mode. tandfonline.comnih.gov The resulting ions are then fragmented, and specific fragment ions are monitored. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and reduces background noise. tandfonline.com

For Clomipramine, the precursor ion (Q1) has a mass-to-charge ratio (m/z) of 315.2, which fragments into a product ion (Q3) with an m/z of 86.2. tandfonline.com For its active metabolite, N-desmethylclomipramine, the transition is from m/z 301.1 to m/z 72.1. tandfonline.com Deuterated internal standards, such as Clomipramine-d3 and N-desmethylclomipramine-d3, are often used to improve the accuracy and precision of the method. tandfonline.com

LC-MS/MS methods for Clomipramine have been validated over concentration ranges such as 0.500-200.000 ng/mL in human plasma. tandfonline.com The high sensitivity and specificity of LC-MS/MS make it the gold standard for bioanalytical research, including pharmacokinetic and bioequivalence studies. tandfonline.comnih.gov

Table 4: LC-MS/MS Parameters for Clomipramine(1+) and Metabolite Analysis

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zReference
Clomipramine315.286.2 tandfonline.com
N-desmethylclomipramine301.172.1 tandfonline.com
Clomipramine-d3 (IS)318.189.3 tandfonline.com
N-desmethylclomipramine-d3 (IS)304.275.2 tandfonline.com
Linearity Range (Plasma)0.500 - 200.000 ng/mL tandfonline.com

Capillary Zone Electrophoresis Applications

Capillary Zone Electrophoresis (CZE) has been established as a powerful technique for the analysis of tricyclic antidepressants (TCAs) like Clomipramine(1+), offering high efficiency and resolution. iitkgp.ac.inresearchgate.net Since TCAs are basic compounds, they become positively charged in aqueous solutions, making them suitable for CZE separation. researchgate.net However, their basic nature can lead to interactions with silanol (B1196071) groups on the surface of bare fused-silica capillaries, causing peak broadening and reduced reproducibility. iitkgp.ac.inresearchgate.net To overcome these challenges, various strategies have been developed.

One approach involves modifying the background electrolyte (BGE). The use of a BGE containing 50 mM CAPSO buffer (pH 9.54) in a methanol/water mixture with KCl addition has been successfully applied for screening six TCAs, including clomipramine, in human serum. researchgate.net In that study, sample stacking via pressure and electrokinetic injection was used to enhance sensitivity. researchgate.net Another strategy is the use of cyclodextrins as additives. For instance, charged carboxymethyl-β-cyclodextrin has been effectively used as a buffer additive for the CZE separation of several TCAs, with an ideal buffer pH between 6 and 7 and a cyclodextrin (B1172386) concentration of 10 mM. researchgate.net

Coating the capillary is another effective method to improve separation. A novel method utilized a capillary statically coated with a layer of poly(N,N-dimethylacrylamide) to suppress the electroosmotic flow, in conjunction with β-cyclodextrin in the BGE. capes.gov.br This system achieved the optimal resolution of nine different TCAs. capes.gov.br Similarly, the use of a polymerized nonionic surfactant, poly(n-undecyl-α-D-glucopyranoside), as a transient capillary coating has been shown to enhance the separation of seven structurally similar antidepressant drugs. iitkgp.ac.in Research also proposes CZE methods for the simultaneous determination of six common antidepressants, including clomipramine, in pharmaceutical preparations using a BGE of 50 mM phosphate buffer at a low pH of 2.0. nih.govresearchgate.net

Table 1: Examples of Capillary Zone Electrophoresis Methods for Clomipramine(1+) Analysis

Method DescriptionCapillary TypeBackground Electrolyte (BGE)Key Findings/PerformanceReference
Screening of six TCAs in human serumBare fused silica (B1680970) (50 μm i.d.)50 mM CAPSO (pH 9.54) in methanol/water with KClSample stacking increased sensitivity. LOD for clomipramine was 50 ng/mL. researchgate.net
Separation of nine TCAsPoly(N,N-dimethylacrylamide) (PDMA) coated50 mM sodium phosphate buffer (pH 3.0) with 0.5 mM β-cyclodextrinComplete separation in ~28 min. Efficiency >105 plates/m. capes.gov.br
Separation of six antidepressants in pharmaceuticalsNot specified50 mM phosphate buffer (pH 2.0)Rapid and sensitive method with recoveries of 95.6-99.1%. nih.gov
Separation of seven TCAsUncoated fused-silica (51 μm i.d.)Phosphate buffer with 20% v/v poly(n-undecyl-α-D-glucopyranoside) and 20% v/v MeOHBaseline separation achieved in under 15 minutes. iitkgp.ac.in

Electrochemical Methods for Clomipramine(1+) Analysis

Electrochemical methods offer several advantages for the analysis of pharmaceuticals like Clomipramine(1+), including low cost, high sensitivity, speed, and simple sample preparation. researchgate.netpharmainfo.in

Voltammetric Techniques (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)

Voltammetric techniques are widely employed for studying the redox behavior of Clomipramine(1+). The electrochemical oxidation of clomipramine is typically an irreversible process. tandfonline.comtandfonline.comencyclopedia.pub Studies using cyclic voltammetry (CV) and differential pulse voltammetry (DPV) have been conducted on various electrodes. dergipark.org.trjournals.gen.tr

In one study, the electrochemical behavior of clomipramine hydrochloride was investigated using CV and DPV at a glassy carbon electrode (GCE). dergipark.org.tr The oxidation was found to be diffusion-controlled and pH-dependent, with a phosphate buffer at pH 6.50 selected as the optimal supporting electrolyte for analytical purposes. dergipark.org.tr Another highly sensitive method utilized adsorptive stripping voltammetry at a carbon paste electrode. ekb.eg This technique involved accumulating the drug on the electrode surface before measurement by DPV, which is well-suited for trace analysis. ekb.eg The process involves an anodic oxidation peak, and in the absence of a nucleophile, dimerization is the primary reaction pathway following electro-oxidation. DPV has also been applied to study the ion transfer of clomipramine at a solvent polymeric membrane ion sensor. um.esacs.orgnih.gov

Electrode Material Effects on Clomipramine(1+) Electro-oxidation

The choice of electrode material significantly influences the analytical performance for Clomipramine(1+) detection. While clomipramine shows low redox activity under normal conditions, various standard and modified electrodes have been used to enhance its electrochemical response. pharmainfo.intandfonline.comtandfonline.comdergipark.org.tr

Glassy Carbon Electrodes (GCEs) are commonly used due to their wide potential range, chemical stability, and low background current. tandfonline.comencyclopedia.pubdergipark.org.trjournals.gen.tr However, clomipramine can exhibit a weak or no sensitive peak at a bare GCE. tandfonline.comtandfonline.com

Carbon Paste Electrodes (CPEs) have been successfully used in adsorptive stripping voltammetry for the trace determination of clomipramine, yielding a well-defined oxidation peak in an acetate (B1210297) buffer (pH 5.0). ekb.eg

Modified Electrodes often provide superior performance.

Boron-Doped Diamond (BDD) Electrodes: BDD electrodes exhibit a very wide potential window and high resistance to fouling. researchgate.netresearchgate.netnih.govnih.govresearchgate.net In a comparative study, BDD electrodes provided a signal-to-background ratio that was 2 to 4 times greater than that of GCEs for the analysis of six TCAs, including clomipramine. researchgate.netresearchgate.net BDD is noted as the first material to show well-defined voltammograms for certain TCAs like nortriptyline. researchgate.netresearchgate.net

Nanomaterial-Modified Electrodes: Modifying a GCE with functionalized multi-walled carbon nanotubes (f-MWCNTs) has been shown to enhance the voltammetric response for clomipramine, generating an irreversible oxidation peak at +1.120 V. pharmainfo.inencyclopedia.pub Another study demonstrated that a GCE modified with poly-aminobenzene sulfonic acid and platinum nanoclusters (poly-ABSA/Pt/GCE) effectively electrocatalyzed clomipramine, producing a sensitive anodic peak at approximately 0.80 V. researchgate.nettandfonline.comtandfonline.com This modification led to a considerable enhancement in the voltammetric response compared to bare GCE, Pt-modified GCE, and poly-ABSA/GCE. tandfonline.comtandfonline.com

Self-Assembled Monolayer (SAM) Modified Electrodes: A gold electrode modified with a 16-mercaptohexadecanoic acid self-assembled monolayer has also been used for the sensitive voltammetric detection of clomipramine. researchgate.net

Platinum and Gold Electrodes: The anodic electroactivity of clomipramine has been studied at rotating disc electrodes of platinum and gold, although adsorption of the oxidation product on the electrode surface can be a limiting factor. rsc.org

Table 2: Comparison of Electrode Materials for Clomipramine(1+) Electro-oxidation

Electrode MaterialTechniqueKey Characteristics/PerformanceReference
Glassy Carbon Electrode (GCE)CV, DPVCommonly used, but may show low sensitivity for clomipramine. Oxidation is pH-dependent. tandfonline.comdergipark.org.tr
Carbon Paste Electrode (CPE)Adsorptive Stripping Voltammetry (DPV)Good for trace determination with pre-concentration; well-defined oxidation peak. ekb.eg
Boron-Doped Diamond (BDD)CV, HPLC-EDWide potential window, low background current, high S/N ratio (2-4x > GCE), resistant to fouling. researchgate.netresearchgate.net
f-MWCNT Modified GCEDPVEnhanced voltammetric response; irreversible oxidation peak at +1.120 V. pharmainfo.inencyclopedia.pub
Poly-ABSA/Pt/GCECVSignificant enhancement in sensitivity; anodic peak at ~0.80 V. tandfonline.comtandfonline.com
Platinum/Gold Rotating DiscSingle Scan VoltammetryShows anodic electroactivity, but can be limited by product adsorption. rsc.org

Validation of Analytical Methods for Clomipramine(1+)

Validation is a critical step to ensure that an analytical method is suitable for its intended purpose. For Clomipramine(1+), methods are validated according to international guidelines (e.g., ICH) for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. ajpaonline.comresearchgate.netallmultidisciplinaryjournal.comoup.comjetir.org

Linearity: Analytical methods demonstrate a linear relationship between the analyte concentration and the instrumental response over a specified range.

A DPV method using a GCE showed linearity for clomipramine in the concentration range of 5x10⁻⁶ mol L⁻¹ to 3x10⁻⁵ mol L⁻¹ with a correlation coefficient (r) of 0.999. dergipark.org.tr

An HPLC method with a BDD electrode detector established a linear calibration curve from 0.05 to 100 μM. researchgate.net

A spectrofluorimetric method was linear in the range of 1.0–20 μg ml⁻¹. rsc.org

An HPLC-UV method for clomipramine in plasma was linear from 2.5 to 120 ng/mL (r² = 0.9950). brieflands.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the sensitivity of the method.

For the DPV method at a GCE, the LOD and LOQ were 2.8x10⁻⁷ mol L⁻¹ and 8.4x10⁻⁷ mol L⁻¹, respectively. dergipark.org.trdergipark.org.tr

Using HPLC with a BDD electrode, an exceptionally low LOD of 0.5 nM was achieved for clomipramine. researchgate.net

A CZE screening method reported an LOD of 50 ng/mL. researchgate.net

A spectrofluorimetric method reported an LOD of 0.32 μg ml⁻¹ and an LOQ of 0.97 μg ml⁻¹. rsc.org

A UHPLC-PDA method for urine samples reported an LOD of 0.1 µg mL⁻¹. oup.com

Precision and Reproducibility: Precision is typically expressed as the relative standard deviation (RSD).

A CZE method for antidepressants showed RSD values for migration time between 0.5-0.8% and for peak area between 3.3-4.9% (n=10). capes.gov.br Another CZE method reported RSDs of <0.38% for migration time and <2.93% for corrected peak area (n=24). nih.gov

For a DPV method, the repeatability of the peak current and potential was found to be 1.79% and 0.76%, respectively, while the reproducibility RSD values were 0.90% and 0.01%. dergipark.org.tr

Accuracy and Recovery: Accuracy is often assessed through recovery studies.

A stripping voltammetry method applied to pharmaceutical preparations and diluted urine showed a mean recovery of 101.06%. ekb.eg

A CZE method for pharmaceutical analysis gave recoveries between 95.6% and 99.1%. nih.govresearchgate.net

A validated spectrofluorimetric method showed recovery values of 99.75–100.05%. rsc.org

Table 3: Summary of Validation Parameters for Various Clomipramine(1+) Analytical Methods

MethodLinearity RangeLODLOQReproducibility (RSD%)Reference
DPV at GCE5x10⁻⁶ - 3x10⁻⁵ M2.8x10⁻⁷ M8.4x10⁻⁷ M0.90% (peak current) dergipark.org.trdergipark.org.tr
Adsorptive Stripping Voltammetry at CPE4x10⁻¹¹ - 2x10⁻¹⁰ M (DPV)Not specifiedNot specifiedMean recovery: 101.06% ekb.eg
HPLC with BDD electrode0.05 - 100 µM0.5 nMNot specifiedReproducible over several days researchgate.net
CZE with PDMA-coated capillaryNot specifiedNot specifiedNot specified0.5-0.8% (migration time); 3.3-4.9% (peak area) capes.gov.br
CZE (for pharmaceuticals)Not specified0.03 - 0.11 mg L⁻¹Not specified<0.38% (migration time); <2.93% (peak area) nih.govresearchgate.net
Spectrofluorimetry1.0 - 20 µg/mL0.32 µg/mL0.97 µg/mLRecovery: 99.75-100.05% rsc.org

Computational and Theoretical Chemical Studies of Clomipramine 1+

Molecular Modeling and Docking Simulations of Clomipramine(1+)

Molecular modeling and docking simulations are instrumental in understanding how Clomipramine(1+) interacts with its biological targets. These computational techniques predict the preferred orientation of the molecule when bound to a receptor, forming a stable complex. slideshare.net

Docking studies have been crucial in elucidating the binding of tricyclic antidepressants (TCAs) like clomipramine (B1669221) to the human serotonin (B10506) transporter (hSERT). nih.gov Induced fit docking calculations have revealed potential binding modes for TCAs within the central substrate-binding site of hSERT. nih.gov These simulations, combined with mutagenesis studies, have helped to validate a specific binding orientation. For instance, a key interaction identified is a salt bridge between the tertiary aliphatic amine of the TCA and Asp98 in hSERT. nih.gov The 7-position of the imipramine (B1671792) ring (a related TCA) has been found to be near Phe335, while substituents at the 3-position utilize a pocket lined by Ala173 and Thr439. nih.gov

Molecular docking has also been used to explore the interaction of clomipramine with other targets, such as trypanothione (B104310) reductase, a key enzyme in Trypanosoma cruzi. researchgate.net In these studies, clomipramine was superimposed with other compounds to analyze interactions within the enzyme's active site. researchgate.net Such simulations are valuable for identifying potential new therapeutic applications for existing drugs. Furthermore, docking studies have investigated the binding of clomipramine to the viral protein VP35, suggesting a potential role in combating viral infections. researchgate.net

Table 1: Key Interactions of Clomipramine(1+) and Analogues from Docking Studies

Target Protein Interacting Residues Type of Interaction Reference
Human Serotonin Transporter (hSERT) Asp98 Salt Bridge nih.gov
Human Serotonin Transporter (hSERT) Phe335 Vicinal Interaction nih.gov
Human Serotonin Transporter (hSERT) Ala173, Thr439 Pocket Utilization nih.gov
Trypanothione Reductase Active Site Residues Binding Interaction researchgate.net
VP35 Protein Binding Site Residues Binding Affinity researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Clomipramine(1+) Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemmethod.commdpi.com This approach is valuable for predicting the activity of new, unsynthesized analogues and for understanding the structural features that are important for a specific biological effect.

For tricyclic antidepressants, including analogues of clomipramine, QSAR studies have been employed to understand their activity. researchgate.net These studies often involve calculating various molecular descriptors that quantify the physicochemical properties of the molecules. chemmethod.com By correlating these descriptors with biological activity, a QSAR model can be developed. nih.gov

For example, a 3D-QSAR model was developed for a series of tricyclic antidepressants to analyze their ability to reverse chloroquine-resistance. researchgate.net This study utilized AM1 semiempirical quantum chemical calculations to assess the role of stereoelectronic properties in identifying a pharmacophore model. researchgate.net Such models can guide the design of new analogues with improved potency. While specific QSAR studies focusing solely on Clomipramine(1+) analogues are not extensively detailed in the provided results, the principles of QSAR are broadly applicable to this class of compounds. chemmethod.comchemmethod.comresearchgate.net

Pharmacophore Modeling for Clomipramine(1+) and its Target Interactions

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. researchgate.netbiorxiv.org These models serve as templates for searching large chemical databases to find new, structurally diverse compounds that are likely to be active.

For tricyclic antidepressants like clomipramine, pharmacophore models can be generated based on the structures of known active compounds or from the ligand-receptor complex itself. frontiersin.org A pharmacophore for TCAs would typically include features such as a hydrophobic region corresponding to the tricyclic ring system, a hydrogen bond donor or cationic center from the protonated amine, and specific spatial relationships between these features. researchgate.net

Structure-based pharmacophore models can be derived from the co-crystallized structure of a ligand in its target protein. biorxiv.org In the case of Clomipramine(1+), a pharmacophore model could be developed from its docked pose within the hSERT binding site, highlighting the key interaction points. nih.govfrontiersin.org Dynamic pharmacophore models, which consider the flexibility of the protein target through molecular dynamics simulations, can provide a more comprehensive representation of the binding requirements. biorxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of biological systems at an atomic level. nih.gov These simulations can provide detailed insights into the conformational changes of proteins and the stability of protein-ligand complexes over time. researchgate.net

MD simulations have been used to study the binding of imipramine, a close analogue of clomipramine, to both the central and vestibular sites of the human serotonin transporter (hSERT). nih.gov These simulations indicated that the binding to the central site is stable and has a high affinity, which is consistent with experimental data. nih.gov The flexibility of both the ligand and the protein can be analyzed, providing a more realistic picture of the binding event than static docking models. nih.gov

The stability of a docked conformation can be further investigated through MD simulations by analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. researchgate.net Stable RMSD values suggest a stable binding mode. researchgate.net Furthermore, MD simulations can be used to calculate binding free energies, which provide a quantitative measure of the strength of the protein-ligand interaction. researchgate.net

Quantum Chemical Calculations of Clomipramine(1+) Properties (e.g., AM1 studies, electronic structure)

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules. researchgate.net These methods can be used to calculate a wide range of properties, including molecular orbital energies, electrostatic potentials, and vibrational frequencies. als-journal.comresearchgate.net

Semi-empirical methods like Austin Model 1 (AM1) have been used to study the electronic structure of tricyclic antidepressants and their analogues. researchgate.netnih.govnih.gov These calculations can help in understanding the stereoelectronic properties that influence biological activity. researchgate.net For instance, the three-dimensional electrostatic potential profiles of TCA analogues have been calculated to identify regions of negative potential that are important for activity. researchgate.net

Density Functional Theory (DFT) is another powerful quantum chemical method that has been applied to study antidepressants like amitriptyline (B1667244), a related TCA. als-journal.com DFT calculations can provide accurate geometrical parameters (bond lengths and angles) that are in good agreement with experimental data. als-journal.com The molecular electrostatic potential (MEP) can also be calculated to determine the reactive sites of the molecule. als-journal.com

Table 2: Computationally Derived Properties of Clomipramine(1+)

Property Value Method Reference
Molecular Weight 315.9 g/mol PubChem 2.1 nih.gov
XLogP3 5.2 XLogP3 3.0 nih.gov
Exact Mass 315.1628015 Da PubChem 2.1 nih.gov
Polar Surface Area 7.7 Ų Cactvs 3.4.8.18 nih.gov
Rotatable Bond Count 4 Cactvs 3.4.8.18 nih.gov

Prediction of Enzymatic Activity and Metabolism using Computational Approaches

Computational methods are increasingly being used to predict the metabolic fate of drugs, which is a critical aspect of drug discovery and development. nih.govnih.gov These approaches can help to identify potential metabolic liabilities early in the drug design process. nih.gov

The metabolism of clomipramine is complex and involves several cytochrome P450 (CYP) enzymes, primarily CYP2C19, CYP3A4, and CYP1A2. drugbank.compharmgkb.org These enzymes are responsible for the N-demethylation of clomipramine to its active metabolite, desmethylclomipramine (B1197806). drugbank.com

Computational approaches for predicting drug metabolism can be broadly categorized into ligand-based, protein-based, and rule-based methods. nih.gov

Ligand-based methods , such as QSAR, correlate the structural features of molecules with their metabolic stability or their potential to inhibit CYP enzymes. researchgate.net

Protein-based methods use the three-dimensional structures of CYP enzymes to perform docking simulations and predict whether a compound is likely to be a substrate or an inhibitor. researchgate.net

Rule-based systems use a predefined set of structural alerts to identify potential sites of metabolism on a molecule.

While specific computational studies predicting the enzymatic activity and metabolism of Clomipramine(1+) were not found in the search results, the general applicability of these methods is well-established for predicting the metabolism of new chemical entities. nih.govresearchgate.net

Photophysical and Photochemical Properties of Clomipramine 1+

Characterization of Ground and Excited Electronic States of Clomipramine(1+)

The electronic structure of Clomipramine(1+) dictates its interaction with light. The ground-state properties of clomipramine (B1669221) are largely independent of the solvent environment. acs.orgnih.gov Theoretical calculations, employing semiempirical quantum methods like AM1/RHF/CI and AM1/RHF/HE, have been used to model the electronic configurations of both the ground and the first excited singlet states. acs.orgnih.gov These studies indicate that the photophysical properties of Clomipramine(1+) are primarily determined by the 1,2-diphenylethane (B90400) system within its tricyclic structure, with minimal involvement from the exocyclic double bond. researchgate.net

Fluorescence Spectroscopy and Quantum Yield Analysis of Clomipramine(1+) in Various Solvents

Clomipramine(1+) exhibits fluorescence, and its emission characteristics are sensitive to the surrounding solvent. As the polarity and polarizability of the solvent increase, the fluorescence emission maximum of clomipramine shifts to longer wavelengths (a phenomenon known as a red-shift). acs.orgacs.org However, the efficiency of this fluorescence is generally low. The fluorescence quantum yield (φf), which represents the fraction of absorbed photons that are re-emitted as fluorescence, is consistently low across a variety of solvents, with values typically less than 0.02. acs.orgnih.govacs.org This low quantum yield suggests that other, non-radiative decay pathways are the primary routes for the de-excitation of the excited singlet state.

Table 1: Fluorescence Properties of Clomipramine(1+) in Different Solvents

Solvent Emission Maximum (λem) Fluorescence Quantum Yield (φf)
Various Solvents Red-shifted with increasing solvent polarity/polarizability < 0.02

Data sourced from multiple studies. acs.orgnih.govacs.org

Laser Flash Photolysis Studies of Clomipramine(1+)

Laser flash photolysis is a powerful technique used to study the short-lived transient species generated upon photoexcitation. These studies have provided crucial insights into the photochemical pathways of Clomipramine(1+).

Identification of Primary Transient Intermediates (e.g., Solvated Electron, Radical Cation)

Upon excitation with a high-intensity 266 nm laser, Clomipramine(1+) undergoes photoionization. acs.orgnih.gov The primary transient intermediates identified are the solvated electron and the corresponding radical cation. acs.orgnih.govacs.org The contribution of triplet-triplet absorption to the transient signals is considered negligible. acs.orgnih.gov These findings are consistent with studies on similar tricyclic antidepressants, where photoionization via a biphotonic mechanism, producing a radical cation and a solvated electron, is a key process. researchgate.netresearchgate.net

Mechanisms of Photodamage from a Chemical Perspective

The formation of highly reactive species like radical cations and solvated electrons is central to the photodamage mechanisms of Clomipramine(1+). A radical-mediated mechanism is proposed for the photodegradation of clomipramine. nih.gov This can involve the homolytic cleavage of the carbon-chlorine bond and the photooxidation of the amine group. nih.gov The properties of the transient species generated by laser flash photolysis are consistent with photodamaging effects occurring through a limited radical mechanism. acs.orgnih.govacs.org The interaction of these reactive intermediates with cellular components is a likely contributor to the observed phototoxicity of clomipramine. nih.govresearchgate.net For instance, the photodegradation product, Clomipramine-N-oxide, has been shown to induce hemolysis. nih.govresearchgate.net

Theoretical Prediction of Photoreactivity and Photostability of Clomipramine(1+)

Theoretical calculations have been employed to complement experimental findings and predict the photoreactivity of Clomipramine(1+). Semiempirical quantum theoretical methods, such as AM1/RHF/CI and AM1/RHF/HE, have been used to calculate the electronic configurations of the ground and first excited singlet states. acs.orgnih.gov These calculations support the experimental observation that the ground-state properties are largely independent of the solvent. acs.org Furthermore, quantum theoretical calculations on related tricyclic antidepressants suggest that a triplet excited state with a twisted conformation around the exocyclic bond can act as an intermediate in the photoionization process. researchgate.netresearchgate.net These theoretical approaches provide a framework for understanding the relationship between the molecular structure of Clomipramine(1+) and its photophysical behavior, ultimately influencing its photoreactivity and photostability.

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for designing studies comparing clomipramine with SSRIs in OCD treatment?

  • Answer : Use the PICO framework (Population: OCD patients; Intervention: Clomipramine; Comparison: SSRIs; Outcome: Symptom reduction via Y-BOCS scores) to structure hypotheses and ensure comparability. Randomized controlled trials (RCTs) should include double-blinding, standardized dosing (e.g., 25–250 mg/day for clomipramine), and validated scales like the Yale-Brown Obsessive Compulsive Scale (Y-BOCS) to quantify symptom severity . Incorporate placebo arms and stratification by baseline severity to control confounders.

Q. How can researchers address discrepancies in clomipramine’s efficacy data between meta-analyses and head-to-head trials?

  • Answer : Conduct sensitivity analyses to assess heterogeneity sources (e.g., publication bias, dosing variations). For example, early meta-analyses showed clomipramine’s superior effect sizes over SSRIs (Cohen’s d = 0.6 vs. 0.4), but later RCTs found equivalent efficacy. Use meta-regression to adjust for temporal confounders (e.g., older clomipramine trials with less stringent diagnostic criteria) .

Q. What are the key safety parameters to monitor in pediatric clomipramine trials for autism spectrum disorders (ASD)?

  • Answer : Prioritize cardiovascular monitoring (e.g., QT prolongation), anticholinergic effects (dry mouth, constipation), and seizure risk. Use structured adverse event reporting aligned with FDA guidelines, and include washout periods for concomitant medications. Small-sample trials (e.g., n = 7–32) in ASD highlight high dropout rates (up to 33%) due to side effects, necessitating adaptive trial designs .

Advanced Research Questions

Q. How can pharmacokinetic variability in elderly populations be integrated into clomipramine dosing protocols?

  • Answer : Use population pharmacokinetic modeling to adjust doses based on hepatic CYP2D6 activity and renal function. For example, elderly patients exhibit 40–60% higher plasma clomipramine concentrations than younger adults at equivalent doses. Incorporate therapeutic drug monitoring (TDM) with target plasma levels of 150–500 ng/mL to avoid toxicity .

Q. What statistical approaches resolve contradictory findings in clomipramine’s impact on hyperactivity in ASD?

  • Answer : Apply mixed-effects models to account for within-subject variability in crossover trials. For instance, Gordon et al. (1993) reported reduced hyperactivity with clomipramine (vs. desipramine), while a later trial found no effect. Use Bayesian meta-analysis to quantify posterior probabilities of efficacy, incorporating prior data on clomipramine’s noradrenergic modulation .

Q. How do long-term clomipramine studies differentiate between relapse prevention and tolerance development?

  • Answer : Implement time-to-event analyses (e.g., Kaplan-Meier curves) in extension phases of RCTs. For OCD, relapse rates increase by 20–30% after 6–12 months of treatment. Measure plasma metabolite ratios (e.g., clomipramine:desmethylclomipramine) to assess metabolic tolerance. Pair this with functional neuroimaging (fMRI) to track serotonergic receptor desensitization .

Methodological Guidance for Data Analysis

Q. What metrics optimize detection of early clomipramine response in pediatric OCD?

  • Answer : Use weighted least squares regression on weekly Y-BOCS scores. Data from pooled trials (n = 76) show 75% of clomipramine’s effect occurs within 2 weeks (mean ΔY-BOCS = −4.2 vs. placebo). Apply machine learning (e.g., LASSO regression) to baseline biomarkers (e.g., CSF 5-HIAA levels) for response prediction .

Q. How should researchers mitigate bias in retrospective analyses of clomipramine’s teratogenic risk?

  • Answer : Use propensity score matching to balance confounders (e.g., maternal age, comorbid depression). Preclinical data (rodent models) show no teratogenicity, but human studies lack power. Collaborate with pregnancy registries (e.g., NAMI) to aggregate data, applying causal inference methods like inverse probability weighting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.